molecular formula C25H20N4O4S B2377503 2-Amino-6-(3-methoxybenzyl)-4-pyridin-3-yl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide CAS No. 893301-30-9

2-Amino-6-(3-methoxybenzyl)-4-pyridin-3-yl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

Cat. No. B2377503
CAS RN: 893301-30-9
M. Wt: 472.52
InChI Key: XUHACHKJTDQVLK-UHFFFAOYSA-N
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Description

2-Amino-6-(3-methoxybenzyl)-4-pyridin-3-yl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a useful research compound. Its molecular formula is C25H20N4O4S and its molecular weight is 472.52. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Derivatives

Research on structurally similar compounds involves the synthesis of novel pyrimidine and fused pyrimidine derivatives, which are explored for their potential biological activities. For example, compounds synthesized from reactions involving benzylthio derivatives and electrophilic reagents have been investigated for antiviral activities, although not all synthesized compounds show desired activity (Mahmoud et al., 2011).

Structural Analysis and Properties

The analysis of molecular structure and properties forms a crucial part of research into chemical entities like the one . Studies often involve crystallography to determine the molecular and crystal structure, as seen in research on centrosymmetric compounds with similar structural features (Gasser & Stoeckli-Evans, 2004).

Biological Evaluation for Therapeutic Potential

Compounds structurally related to the queried chemical are evaluated for their therapeutic potential, including as inhibitors of specific enzymes. For instance, derivatives have been synthesized and assessed as selective inhibitors of monoamine oxidase A and B, providing insights into their potential therapeutic uses (Ahmad et al., 2019).

Exploration of Chemical Reactions and Derivatives Synthesis

The versatility of similar compounds in synthesizing a variety of heterocycles is notable. Research efforts include synthesizing novel benzimidazole derivatives through specific reactions, which can contribute to the development of new pharmaceuticals (Fikry et al., 2015).

Antimicrobial and Anticancer Activities

Compounds with structural similarities have been synthesized and their antimicrobial as well as anticancer activities evaluated. These studies provide a foundation for the development of new therapeutic agents with potential applications in treating various diseases (Altalbawy, 2013).

Mechanism of Action

Target of Action

It’s known that similar compounds have been used in proteomics research , suggesting potential interactions with proteins or enzymes in the body.

Mode of Action

It’s synthesized via a three-component interaction of 1H-2,1-benzothiazin-4 (3H)-one 2,2-dioxide with arylcarbaldehydes and active methylene nitriles . This suggests that it might interact with its targets in a similar multi-component manner.

Biochemical Pathways

Similar compounds have been involved in the synthesis of related four-membered to seven-membered heterocycles , indicating that it might affect similar biochemical pathways.

Result of Action

Similar compounds have shown unique biological activities , suggesting that this compound might have similar effects.

Action Environment

Similar compounds have been synthesized and studied under various conditions , indicating that environmental factors could potentially influence its action.

properties

IUPAC Name

2-amino-6-[(3-methoxyphenyl)methyl]-5,5-dioxo-4-pyridin-3-yl-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O4S/c1-32-18-8-4-6-16(12-18)15-29-21-10-3-2-9-19(21)23-24(34(29,30)31)22(17-7-5-11-28-14-17)20(13-26)25(27)33-23/h2-12,14,22H,15,27H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUHACHKJTDQVLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CN=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-(3-methoxybenzyl)-4-pyridin-3-yl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

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